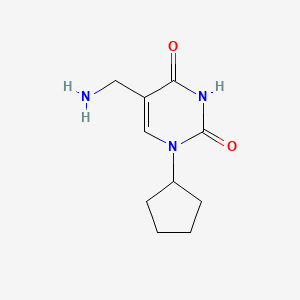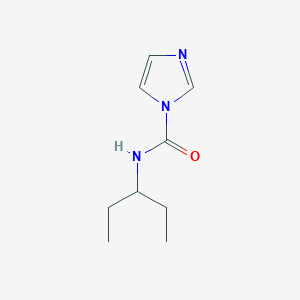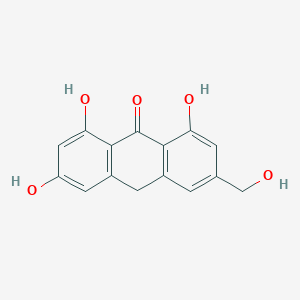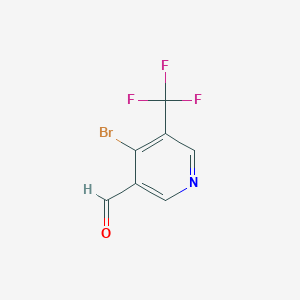
1,1,1-Trifluoro-5-methylhexane-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-5-methylhexane-2,3-diamine is an organic compound characterized by the presence of trifluoromethyl and diamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-5-methylhexane-2,3-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-5-methylhexane with ammonia or amine derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to ensure the formation of the desired diamine product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-5-methylhexane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
1,1,1-Trifluoro-5-methylhexane-2,3-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-5-methylhexane-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diamine functional groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
- 1,1,1-Trifluoro-5-methyl-2,4-hexanedione
- 1,1,1-Trifluoro-5-methylhexane-2,4-dione
Comparison: 1,1,1-Trifluoro-5-methylhexane-2,3-diamine is unique due to the presence of both trifluoromethyl and diamine groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H15F3N2 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
1,1,1-trifluoro-5-methylhexane-2,3-diamine |
InChI |
InChI=1S/C7H15F3N2/c1-4(2)3-5(11)6(12)7(8,9)10/h4-6H,3,11-12H2,1-2H3 |
InChI Key |
IRLLPOVNACPOEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C(F)(F)F)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


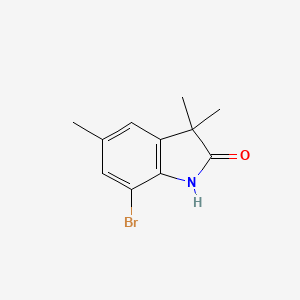


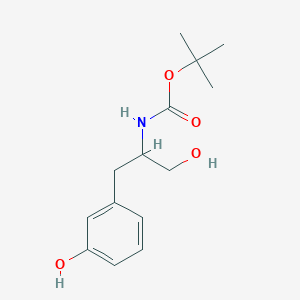

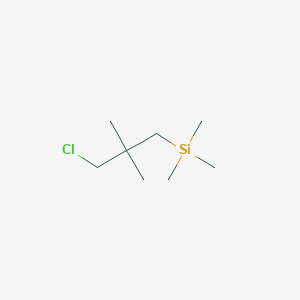
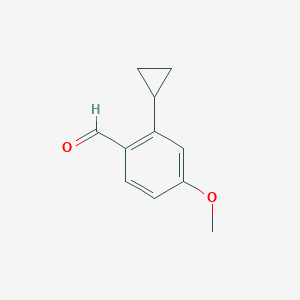
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13156448.png)
